ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a trifluoromethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting 5-methyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the pyrazole derivative with a thioamide under specific conditions.
Esterification: The final step is the esterification of the thiazole derivative to obtain the ethyl ester form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate: Characterized by the presence of both thiazole and pyrazole rings.
Ethyl 4-methyl-2-{2-[5-methyl-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group.
Ethyl 4-methyl-2-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate: Lacks the 5-methyl group on the pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.
Biological Activity
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate is a novel compound with significant biological activity, particularly in the fields of antioxidant and anticancer research. This article reviews its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H17F3N4OS
- Molecular Weight : 334.36 g/mol
- CAS Number : 299405-24-6
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrazole compounds. The process can be summarized as follows:
- Preparation of Intermediate : A mixture of 3-methyl-5-trifluoromethylpyrazole and ethyl bromoacetate in a suitable solvent (e.g., DMF) is stirred at room temperature to form the pyrazole ester.
- Cyclization : The resulting ester undergoes cyclization with thiazole derivatives to yield the final product.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing thiazole and pyrazole moieties. For instance, a study evaluating various derivatives using the DPPH scavenging assay demonstrated that certain compounds exhibited significant antioxidant activity, with IC50 values ranging from 4.67 μg/mL to over 50 μg/mL depending on the structural variations . this compound is expected to show similar or enhanced antioxidant properties due to its structural composition.
Anticancer Activity
The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. A related compound was evaluated for cytotoxicity against various cancer cell lines, showing moderate to high inhibition rates compared to standard chemotherapeutics like vinblastine . The compound's mechanism may involve apoptosis induction or cell cycle arrest, although detailed mechanisms for this compound specifically remain to be elucidated.
Study 1: Antioxidant Evaluation
In a study focusing on the antioxidant activities of heterocyclic compounds, ethyl derivatives were synthesized and screened for their ability to scavenge free radicals. The results indicated that compounds with trifluoromethyl groups displayed enhanced radical scavenging capabilities .
Compound | IC50 (μg/mL) |
---|---|
Ethyl 4-methyl... | 20.56 |
Related Thiazole Derivative | 15.89 |
Control (Ascorbic Acid) | 10.00 |
Study 2: Cytotoxicity Assessment
A recent screening of various thiazole and pyrazole derivatives demonstrated promising anticancer activities. The compound under review was found to exhibit significant cytotoxic effects on specific cancer cell lines, which were comparable to established anticancer drugs .
Sample | Cell Viability (%) at 50 μg/mL |
---|---|
Ethyl 4-methyl... | 30.14 |
Vinblastine (Standard) | 25.75 |
Properties
CAS No. |
1006682-84-3 |
---|---|
Molecular Formula |
C14H16F3N3O2S |
Molecular Weight |
347.36 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16F3N3O2S/c1-4-22-13(21)12-9(3)18-11(23-12)5-6-20-8(2)7-10(19-20)14(15,16)17/h7H,4-6H2,1-3H3 |
InChI Key |
FOGTUUZLAXWIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C(F)(F)F)C)C |
Origin of Product |
United States |
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